2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene
Description
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene is a halogenated polycyclic aromatic compound characterized by an oxanthrene backbone substituted with six bromine atoms and one chlorine atom. Its molecular formula is C₁₂H₂Br₆ClO₂, with a molecular weight of approximately 693 g/mol (calculated from constituent atomic masses). The compound’s structure features bromine substituents at positions 2, 3, 4, 6, 7, and 8, and a chlorine atom at position 1. This halogenation pattern enhances its hydrophobicity and thermal stability, making it a candidate for applications such as flame retardancy .
Properties
CAS No. |
107207-38-5 |
|---|---|
Molecular Formula |
C12HBr6ClO2 |
Molecular Weight |
692.0 g/mol |
IUPAC Name |
2,3,4,6,7,8-hexabromo-1-chlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12HBr6ClO2/c13-2-1-3-10(7(17)4(2)14)21-11-8(18)5(15)6(16)9(19)12(11)20-3/h1H |
InChI Key |
JWEVGBXKKARMME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene typically involves the bromination and chlorination of oxanthrene. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxanthrene derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully dehalogenated compounds.
Scientific Research Applications
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is used in the development of advanced materials, such as flame retardants and electronic components.
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene involves its interaction with specific molecular targets. The halogen atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include halogen bonding and π-π interactions with aromatic systems.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Key Observations :
- Halogenation : The target compound’s bromine-dominated substitution contrasts with chlorinated analogs like HxCDD and HxCDF. Bromine’s higher atomic mass and electronegativity enhance flame-retardant efficiency but may increase environmental persistence .
Physicochemical Properties
Hydrophobicity (log KOW) :
Thermal Stability : Brominated compounds generally exhibit higher thermal stability than chlorinated analogs, aligning with flame-retardant applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
